molecular formula C7H11N3O2 B1617287 alpha-Methylhistidine CAS No. 587-20-2

alpha-Methylhistidine

Cat. No. B1617287
CAS RN: 587-20-2
M. Wt: 169.18 g/mol
InChI Key: HRRYYCWYCMJNGA-ZETCQYMHSA-N
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Description

Alpha-Methylhistidine is a non-proteinogenic α-amino acid that is histidine in which the methyl group is located at the Cα-position . It is also known as 2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid .


Molecular Structure Analysis

The molecular formula of alpha-Methylhistidine is C7H11N3O2 . Its average mass is 169.181 Da and its monoisotopic mass is 169.085129 Da .


Physical And Chemical Properties Analysis

Alpha-Methylhistidine has a molecular formula of C7H11N3O2. Its average mass is 169.181 Da and its monoisotopic mass is 169.085129 Da .

Scientific Research Applications

1. Role in Histidine Synthesis Control

Alpha-Methylhistidine has been studied for its influence on histidine synthesis. Research has shown that bacterial cells exposed to alpha-Methylhistidine displayed de-repressed levels of histidine biosynthetic enzymes. This indicates that alpha-Methylhistidine plays a role in regulating the biosynthesis of histidine, particularly in Escherichia coli, by inhibiting the attachment of histidine to soluble RNA (Schlesinger & Magasanik, 1964).

2. Inhibition of Histamine Synthesis

Studies have investigated alpha-Methylhistidine as an inhibitor of histamine synthesis. Alpha-Methylhistidine was found to inhibit histamine synthesis both in vitro and in vivo, particularly by affecting histidine decarboxylase activity. This suggests a potential role for alpha-Methylhistidine in controlling histamine levels in certain physiological contexts (Duggan, Hooke, & Maycock, 1984).

3. Metabolism and Excretion Studies

The metabolism of alpha-Methylhistidine has been a subject of study, particularly in the context of muscle protein turnover. Research shows that alpha-Methylhistidine is not significantly incorporated into muscle tRNA and is quantitatively excreted in urine, primarily as unchanged 3-methylhistidine and its N-acetyl derivative. This highlights its potential as a marker for muscle protein turnover and its metabolic pathway in organisms (Young et al., 1972).

4. Effects on Cognitive Functions

Alpha-Methylhistidine has been studied for its effects on cognitive functions, particularly in the context of spatial memory deficits in rats. Research indicates that intracerebroventricular injection of alpha-Methylhistidine can result in memory deficits, suggesting its impact on brain functions and the histaminergic system (Chen, Sugimoto, & Kamei, 1999).

Safety and Hazards

The safety data sheet for alpha-Methylhistidine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-7(8,6(11)12)2-5-3-9-4-10-5/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRYYCWYCMJNGA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CN1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CN=CN1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207397
Record name alpha-Methylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

587-20-2
Record name alpha-Methylhistidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Methylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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